3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
Description
3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde (hereafter referred to by its full systematic name) is a benzaldehyde derivative featuring a substituted pyrazole ring. Its molecular formula is C₁₄H₁₁F₄N₂O₂, with a molecular weight of 324.25 g/mol (calculated based on isotopic composition). The compound integrates a methoxy group at the para position of the benzaldehyde core and a bis(difluoromethyl)-substituted pyrazole moiety linked via a methylene bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
3-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O2/c1-22-12-3-2-8(7-21)4-9(12)6-20-11(14(17)18)5-10(19-20)13(15)16/h2-5,7,13-14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYPTBOZBAMQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C(=CC(=N2)C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis . The difluoromethylation process, which introduces the difluoromethyl groups, can be achieved using various reagents and conditions, including metal-based methods and radical chemistry .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on molecular features, substituents, and purity data where available.
Key Structural and Functional Comparisons
Core Benzaldehyde vs. Benzoic Acid (Analog 2):
- The target compound’s aldehyde group (-CHO) at the benzyl position contrasts with the carboxylic acid (-COOH) in Analog 2. This difference significantly impacts polarity and reactivity: aldehydes are more electrophilic, while carboxylic acids exhibit higher acidity (pKa ~4-5) and hydrogen-bonding capacity, influencing solubility and interaction with biological targets .
Chlorine Substitution (Analog 1): Analog 1 introduces a chlorine atom at the pyrazole C4 position, increasing molecular weight by 34.44 g/mol compared to the target compound.
Complexity in Fluoxapiprolin (Analog 3): Fluoxapiprolin, a multi-ring agrochemical, shares the bis(difluoromethyl)pyrazole motif but incorporates additional heterocycles (thiazole, isoxazoline) and a methanesulfonate group.
Purity and Synthesis:
- Analog 2 is documented with 95% purity, indicating rigorous chromatographic or recrystallization protocols. The absence of purity data for the target compound implies a need for further analytical validation (e.g., HPLC, NMR) to confirm synthetic reproducibility .
Biological Activity
3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
- IUPAC Name : 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
- Molecular Formula : C12H10F2N2O2
- Molecular Weight : 252.22 g/mol
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on various pyrazole compounds indicated their effectiveness against different cancer cell lines, particularly those resistant to conventional treatments. The compound was tested alongside doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone, suggesting its potential as an adjunct therapy in breast cancer treatment .
Antimicrobial Properties
Pyrazole derivatives have also been noted for their antimicrobial activities. In vitro studies have shown that compounds with similar structures to 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde exhibit significant activity against various bacterial strains. This property is attributed to the ability of the pyrazole moiety to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Pyrazole derivatives have been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in experimental models . This suggests that 3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
